molecular formula C16H13FOS B13095743 4-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13095743
M. Wt: 272.3 g/mol
InChI Key: DCPYBIIKSLFRJH-UHFFFAOYSA-N
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Description

4-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a fluorophenyl group, a thiobenzaldehyde moiety, and an oxopropyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with thiobenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its fluorophenyl group enhances its stability and biological activity, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C16H13FOS

Molecular Weight

272.3 g/mol

IUPAC Name

4-[3-(4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H13FOS/c17-15-8-6-14(7-9-15)16(18)10-5-12-1-3-13(11-19)4-2-12/h1-4,6-9,11H,5,10H2

InChI Key

DCPYBIIKSLFRJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)F)C=S

Origin of Product

United States

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